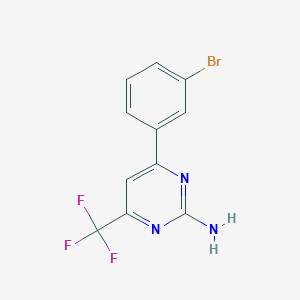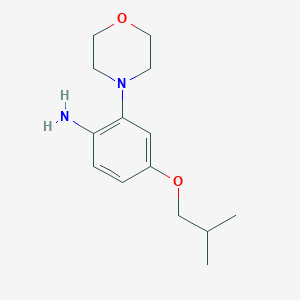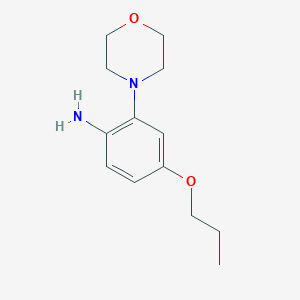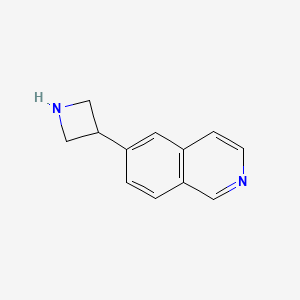![molecular formula C14H14N2 B13719711 3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
3-[3-(3-Azetidinyl)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD17480947” is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of “MFCD17480947” involves a series of chemical reactions under controlled conditions. The synthetic route typically includes the following steps:
Initial Reaction: The starting materials are reacted under specific conditions to form an intermediate compound.
Intermediate Processing: The intermediate compound undergoes further reactions, often involving catalysts and specific reagents, to form the desired product.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.
Industrial Production Methods: In industrial settings, the production of “MFCD17480947” is scaled up using large reactors and continuous processing techniques. The process is optimized for efficiency, yield, and cost-effectiveness. Key factors include temperature control, reaction time, and the use of high-quality raw materials.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD17480947” undergoes various types of chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve halogens or other reactive groups and are carried out in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
“MFCD17480947” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which “MFCD17480947” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s activity is often mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
“MFCD17480947” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Compound A: Known for its high reactivity and use in similar applications.
Compound B: Shares structural similarities but differs in its specific functional groups.
Compound C: Used in related industrial processes but has different physical properties.
The uniqueness of “MFCD17480947” lies in its specific combination of stability, reactivity, and versatility, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C14H14N2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3-[3-(azetidin-3-yl)phenyl]pyridine |
InChI |
InChI=1S/C14H14N2/c1-3-11(13-5-2-6-15-8-13)7-12(4-1)14-9-16-10-14/h1-8,14,16H,9-10H2 |
Clave InChI |
CVCLBFNQGWZOGM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC=CC(=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


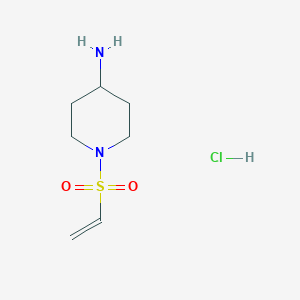
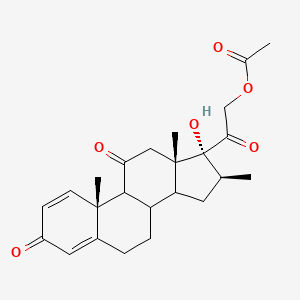
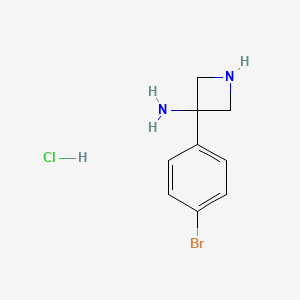
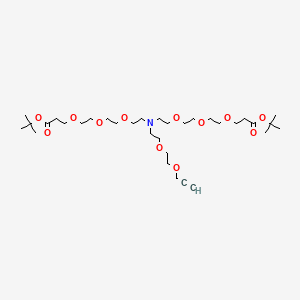

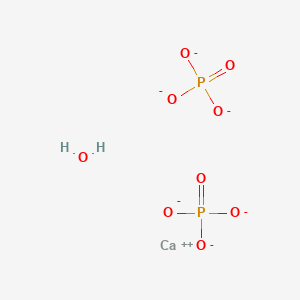


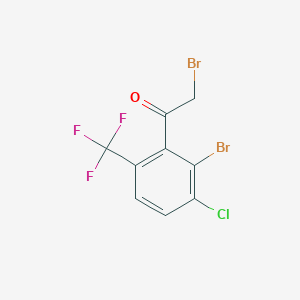
![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine dihydrochloride](/img/structure/B13719675.png)
